molecular formula C19H29NO4S B2763490 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide CAS No. 874788-35-9

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide

Cat. No.: B2763490
CAS No.: 874788-35-9
M. Wt: 367.5
InChI Key: QMPWMNYOQCCAGL-UHFFFAOYSA-N
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Description

4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a butoxy group, a dioxidotetrahydrothiophenyl moiety, and an isobutylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide typically involves multiple steps:

  • Formation of the Butoxy Group: : The initial step involves the introduction of the butoxy group onto a benzene ring. This can be achieved through a nucleophilic substitution reaction where a butyl halide reacts with a phenol derivative in the presence of a base such as potassium carbonate.

  • Synthesis of the Dioxidotetrahydrothiophenyl Moiety: : The dioxidotetrahydrothiophenyl group is synthesized by oxidizing tetrahydrothiophene using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

  • Amide Bond Formation: : The final step involves coupling the butoxybenzene derivative with the dioxidotetrahydrothiophenyl amine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

  • Substitution: : The butoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl moiety is known to interact with thiol groups in proteins, potentially inhibiting their function. This can lead to modulation of signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide
  • 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

Uniqueness

Compared to similar compounds, 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4S/c1-4-5-11-24-18-8-6-16(7-9-18)19(21)20(13-15(2)3)17-10-12-25(22,23)14-17/h6-9,15,17H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPWMNYOQCCAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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